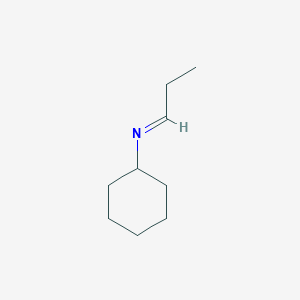
4,6-dimethyl-3,4-dihydropyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common route involves the cyclization of 4,6-dimethyl-2-pyrone under acidic conditions. Another method includes the reaction of 4,6-dimethyl-2-pyrone with a suitable nucleophile, followed by cyclization.
Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one often involves the use of catalytic processes to ensure high yields and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.
Comparación Con Compuestos Similares
2H-Pyran-2-one, 4,6-dimethyl-: This compound is structurally similar but lacks the dihydro functionality.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A compound with a similar core structure but different functional groups.
Uniqueness: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both methyl groups and a ketone functional group
Propiedades
Número CAS |
92912-06-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
4,6-dimethyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,5H,4H2,1-2H3 |
Clave InChI |
UPCDWBFNKSZLIC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)OC(=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
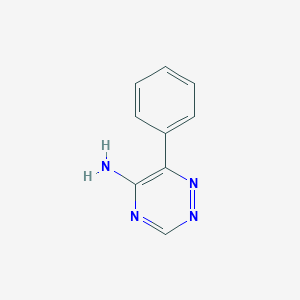

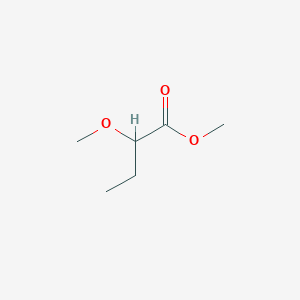


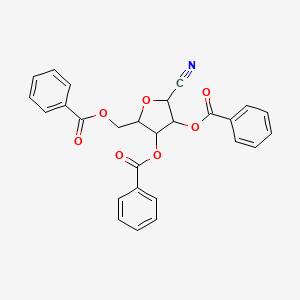

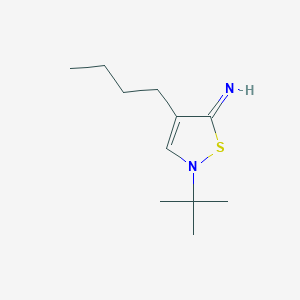
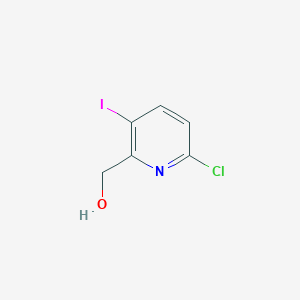
![6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
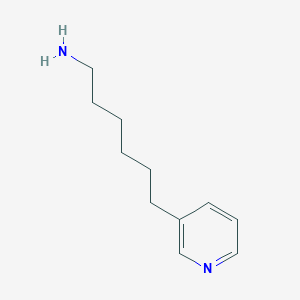
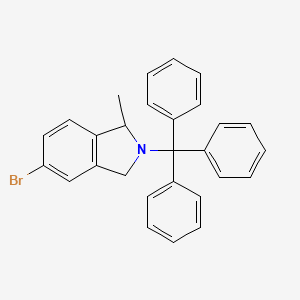
![5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8755735.png)
